N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a methylphenyl group, and a tetrahydrophthalazinone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a phthalic anhydride or its derivative under acidic or basic conditions.
Introduction of the Methylphenyl Group: The next step involves the alkylation of the tetrahydrophthalazinone core with a methylphenyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Cyanophenyl Group: The final step involves the coupling of the intermediate with a cyanophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the tetrahydrophthalazinone core using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery programs.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, or electronic materials. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability or conductivity.
Wirkmechanismus
Der Wirkungsmechanismus von N-(3-Cyanophenyl)-2-[4-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann die Verbindung beispielsweise mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder deren Funktion modulieren. Die Cyanophenyl- und Methylphenylgruppen können die Bindungsaffinität und Spezifität zum Ziel verbessern, während der Tetrahydrophthalazinon-Kern Stabilität bietet und Interaktionen mit dem aktiven Zentrum des Ziels erleichtert.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Cyanophenyl)-2-[4-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamid
- N-(3-Cyanophenyl)-2-[4-(4-Ethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamid
- N-(3-Cyanophenyl)-2-[4-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propionamid
Einzigartigkeit
N-(3-Cyanophenyl)-2-[4-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamid ist einzigartig aufgrund der spezifischen Positionierung der Cyanophenyl- und Methylphenylgruppen, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen können. Das Vorhandensein des Tetrahydrophthalazinon-Kerns unterscheidet es auch von anderen ähnlichen Verbindungen und bietet ein einzigartiges Gerüst für die weitere Funktionalisierung und Anwendung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C24H22N4O2 |
---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-11-18(12-10-16)23-20-7-2-3-8-21(20)24(30)28(27-23)15-22(29)26-19-6-4-5-17(13-19)14-25/h4-6,9-13H,2-3,7-8,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
TYJNGYSSVSINJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=CC(=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.